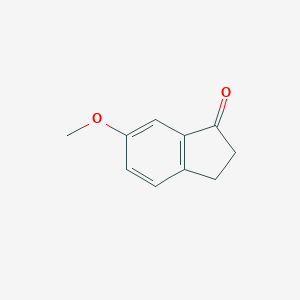
6-メトキシ-1-インダノン
概要
説明
6-Methoxy-1-indanone (6-MeO-1-I) is a synthetic indanone compound that has been studied for its potential use in a variety of scientific research applications. 6-MeO-1-I is a derivative of indanone, a five-membered heterocyclic ring containing one oxygen atom. 6-MeO-1-I has been shown to have pharmacological effects on the central nervous system, making it of interest to researchers in the fields of neuroscience and pharmacology.
科学的研究の応用
バイオ燃料の製造
6-メトキシ-1-インダノン: は、高度バイオ燃料の製造における可能性について研究されています。 この化合物のエネルギー特性、例えば生成エンタルピーと昇華エンタルピーは、熱分解バイオオイルのアップグレード中の挙動を理解するために不可欠です . このプロセスには、バイオマスを熱分解して液体製品を生成し、それをさらに精製してバイオ燃料にすることが含まれます。 6-メトキシ-1-インダノンにメトキシ基が存在すると、気相の生成エンタルピーが低下し、バイオ燃料製造におけるエネルギー収支に有利になります .
医薬品合成
医薬品研究では、6-メトキシ-1-インダノンは、さまざまな化合物の合成における前駆体として役立ちます。 注目すべき用途の1つは、5-メトキシニンヒドリン(2,2-ジヒドロキシ-5-メトキシ-1,3-インダンジオン)の合成における使用です。これは、潜在的な薬効を持つ化合物として注目されています . このような誘導体を合成できるということは、医薬品開発のために探索できる潜在的な薬理活性分子の範囲を拡大します。
分析化学
6-メトキシ-1-インダノン: は、燃焼エンタルピーと昇華エンタルピーが明確に定義されているため、熱量測定研究における標準として使用できます。 これらの特性は、分析化学における機器の較正と実験技術の検証に不可欠です . これらのエネルギー効果の正確な測定は、物質の定量分析と熱力学的性質の決定に必要です。
計算化学
この化合物の特性は、高レベルのab initio計算によって調査されており、エネルギー効果と電子密度の非局在化に関する洞察を提供しています . 6-メトキシ-1-インダノンの計算研究は、メトキシ置換がインダノンコアに与える影響を理解するのに役立ち、所望のエネルギー特性を持つ新規化合物の設計を導くことができます。
Safety and Hazards
6-Methoxy-1-indanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
作用機序
Target of Action
It’s known that methoxy-substituted cyclic compounds could inhibit estrogen receptor (er) negative breast cancer growth in vitro . More research is needed to identify the specific targets of 6-Methoxy-1-indanone.
Mode of Action
It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia goes with complete hydrogenolysis of the carbonyl group and formation of 4,7-dihydro-5-methoxyindan .
Biochemical Pathways
It’s known that 6-methoxy-1-indanone was used in the synthesis of 5-methoxyninhydrin .
Result of Action
It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan .
生化学分析
Biochemical Properties
6-Methoxy-1-indanone is found in the form of two structural isomers, both of which have the same pharmacokinetic properties . They are potent inhibitors of 5-HT1A receptors .
Cellular Effects
6-Methoxy-1-indanone has inhibitory activity on the MT2 receptors, which are present in the central nervous system . This suggests that 6-Methoxy-1-indanone may influence cell function by modulating receptor activity.
Molecular Mechanism
Its inhibitory activity on 5-HT1A and MT2 receptors suggests that it may exert its effects through binding interactions with these receptors, potentially leading to enzyme inhibition or activation and changes in gene expression .
特性
IUPAC Name |
6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDLLGKMWVCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318971 | |
| Record name | 6-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13623-25-1 | |
| Record name | 6-Methoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13623-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?
A1: The molecular formula of 6-methoxy-1-indanone is C10H10O2, and its molecular weight is 162.18 g/mol.
Q2: Has the crystal structure of 6-methoxy-1-indanone or its derivatives been determined?
A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.
Q3: Can 6-methoxy-1-indanone be synthesized from readily available starting materials?
A: Yes, 6-methoxy-1-indanone can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.
Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from 6-methoxy-1-indanone?
A: Yes, a novel and efficient two-step synthesis utilizes commercially available 6-methoxy-1-indanone as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of 6-methoxy-1-indanone as a building block for more complex molecules.
Q5: Have lanthanide shift reagents been used to study 6-methoxy-1-indanone?
A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of 6-methoxy-1-indanone. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.
Q6: Has 6-methoxy-1-indanone been identified in natural sources?
A: Yes, 6-methoxy-1-indanone has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of 6-methoxy-1-indanone (12.2%) in its extract, suggesting a potential natural source for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


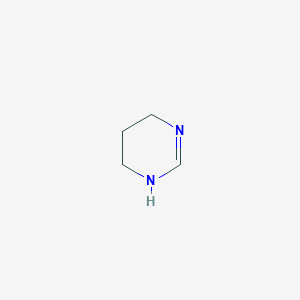
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
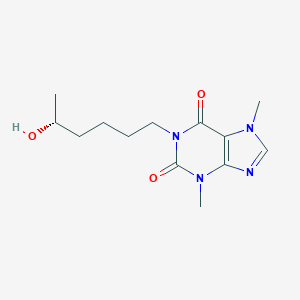
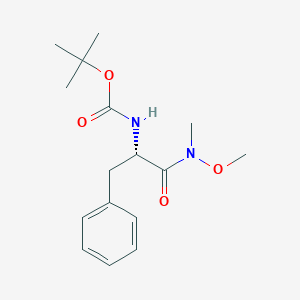
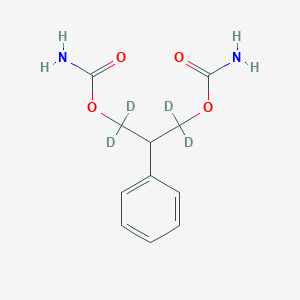

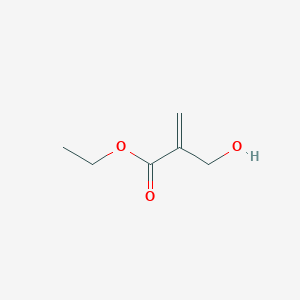
![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
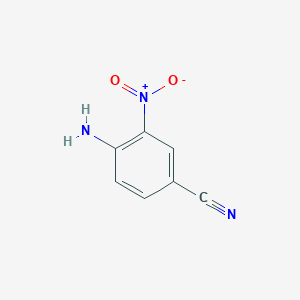
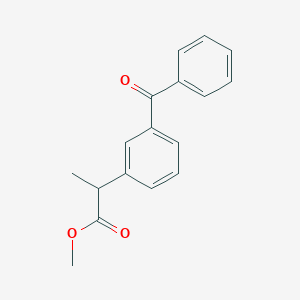


![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)